molecular formula C10H15Br B121549 1-Bromoadamantane CAS No. 768-90-1

1-Bromoadamantane

Cat. No.: B121549
CAS No.: 768-90-1
M. Wt: 215.13 g/mol
InChI Key: VQHPRVYDKRESCL-UHFFFAOYSA-N
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Description

1-Bromoadamantane is an organobromine compound with the molecular formula C₁₀H₁₅Br . It is a derivative of adamantane, featuring a bromine atom attached to one of the four equivalent methine positions. This compound appears as a colorless solid and is known for its unique structural properties .

Mechanism of Action

Target of Action

1-Bromoadamantane is an organobromine compound derived from adamantane . It has been found to interact with α-, β-, and γ-cyclodextrins, forming inclusion complexes . It also causes the alkylation of Co (II) complexes of β-diketones .

Mode of Action

The interaction of this compound with its targets involves the formation of inclusion complexes with cyclodextrins and the alkylation of Co (II) complexes of β-diketones . This compound is reluctant to form organometallic derivatives .

Biochemical Pathways

The synthesis of substituted adamantanes, such as this compound, is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

Pharmacokinetics

Its molecular weight of 215130 g/mol and its solubility properties may influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

The primary result of this compound’s action is the formation of inclusion complexes with cyclodextrins and the alkylation of Co (II) complexes of β-diketones . These interactions can lead to various downstream effects depending on the specific biochemical context.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, phase transitions in this compound have been observed at temperatures in the range of 77–305 K and high pressures up to 1.1 GPa . These environmental conditions can potentially affect the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromoadamantane can be synthesized through the bromination of adamantane. One common method involves adding liquid bromine to adamantane in the presence of a solvent like carbon tetrachloride. The reaction is typically carried out at elevated temperatures, around 85°C, followed by further heating to 110°C. The reaction mixture is then cooled, and the product is purified through recrystallization .

Industrial Production Methods: In an industrial setting, the preparation of this compound involves adding a mixed solution of bromine and glacial acetic acid to a reaction container maintained at 5-10°C. Adamantane is then slowly added, and the temperature is gradually increased to 20-25°C. The mixture is stirred for several hours, followed by separation and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromoadamantane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromoadamantane has diverse applications in scientific research:

Comparison with Similar Compounds

  • 1-Chloroadamantane
  • 1-Iodoadamantane
  • 1-Hydroxyadamantane

Comparison: 1-Bromoadamantane is unique due to its bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications that other similar compounds may not be able to achieve .

Properties

IUPAC Name

1-bromoadamantane
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InChI

InChI=1S/C10H15Br/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2
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InChI Key

VQHPRVYDKRESCL-UHFFFAOYSA-N
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Canonical SMILES

C1C2CC3CC1CC(C2)(C3)Br
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Molecular Formula

C10H15Br
Record name 1-Bromoadamantane
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DSSTOX Substance ID

DTXSID50880632
Record name 1-bromoadamantane
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Molecular Weight

215.13 g/mol
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Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name 1-Bromoadamantane
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CAS No.

768-90-1, 7314-85-4
Record name 1-Bromoadamantane
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Record name 2-Bromotricyclo(3.3.1.13,7)decane
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Synthesis routes and methods

Procedure details

The reaction was conducted in accordance with the method of The Japanese Patent Publication No. 61980/1995 (JP-B-7-61980) to obtain an adamantane monoaclylate, namely, 15 mole of anhydrousbromine and 1.6 mole of adamantane were reacted at the reflux temperature of bromine for 7 hours, surplus bromine was distilled off under reduced pressure, and after the addition of 200 ml of carbon tetrachloride (IV), the residual bromine was resolved with sodium sulfite. A white powderly 1-bromoadamantane was provided by removing organic layer, and recrystallizing the obtained crude products from methanol.
Quantity
1.6 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1-Bromoadamantane?

A1: this compound has the molecular formula C10H15Br and a molecular weight of 215.13 g/mol [].

Q2: What are the key spectroscopic features of this compound?

A2: this compound can be characterized by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR). The NMR spectra show characteristic signals for the adamantane cage protons, while the IR spectra reveal absorption bands corresponding to C-H and C-Br bond vibrations [, ].

Q3: Is this compound stable under ambient conditions?

A3: Yes, this compound is a white solid at room temperature and exhibits good stability under standard laboratory conditions [].

Q4: How does this compound perform in different solvents?

A4: The solubility of this compound varies depending on the solvent polarity. It is readily soluble in non-polar solvents like hexane and toluene but shows limited solubility in polar solvents like water [, ]. Studies on the solvolysis of this compound in binary solvent mixtures, including aqueous aliphatic alcohols and mixtures of trifluoroethanol with various solvents, have been conducted to understand its reactivity and selectivity [].

Q5: Has this compound been used in the development of any materials?

A5: Yes, this compound has been explored as a precursor for synthesizing various materials. For example, it has been used to create microporous polymers through Friedel-Crafts reaction with aromatic compounds. These polymers can be further modified, for instance, by functionalization with 4-nitrobenzoyl chloride, to enhance their CO2 uptake capacity []. This compound has also been employed in the synthesis of a novel sulfonate flame retardant for polycarbonate, enhancing the material's flame retardancy with a small amount of additive [].

Q6: Can this compound participate in catalytic reactions?

A6: While this compound is not a catalyst itself, it serves as a useful substrate in various reactions catalyzed by transition metals. For example, it undergoes palladium-catalyzed coupling reactions with styrenes and arenes, highlighting its versatility in forming carbon-carbon bonds [].

Q7: Are there specific examples of reactions where this compound is employed as a reagent?

A7: this compound is a versatile reagent in organic synthesis. One example is its reaction with cymantrene in the presence of iron pentacarbonyl, leading to the formation of alkyl and dialkyl-substituted cymantrene derivatives []. It also undergoes Friedel-Crafts alkylation with monosubstituted benzenes in the presence of indium salts as catalysts, yielding 1-adamantyl benzenes []. Another notable application is the CBr4·2AlBr3-mediated carbonylation of this compound, which provides a synthetic route to 1,3-dicarbonyl adamantanes after quenching with nucleophiles [].

Q8: Have computational methods been used to study this compound?

A8: Yes, computational chemistry plays a vital role in understanding the properties and reactivity of this compound. Molecular dynamics (MD) simulations, using force fields like AMBER, have been employed to study the inclusion complexes of this compound with cyclodextrins (α-, β-, and γ-CD). These simulations provide valuable insights into the host-guest interactions and the geometry of the resulting complexes [].

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